Cas no 192569-17-8 (11a-Hydroxy Canrenone)

11a-Hydroxy Canrenone is a steroidal compound derived from canrenone, primarily recognized for its role as an intermediate in the synthesis of pharmaceutical agents. Its key structural feature is the hydroxyl group at the 11a position, which enhances its reactivity and utility in further chemical modifications. This compound is of particular interest in medicinal chemistry due to its potential applications in the development of diuretics and anti-hypertensive drugs. Its well-defined molecular structure ensures consistent performance in synthetic pathways, while its stability under standard conditions makes it a reliable reagent for research and industrial use. The compound is typically handled under controlled conditions to maintain purity and efficacy.
11a-Hydroxy Canrenone structure
11a-Hydroxy Canrenone structure
商品名:11a-Hydroxy Canrenone
CAS番号:192569-17-8
MF:C10H12O2
メガワット:164.20108
MDL:MFCD09038746
CID:66438
PubChem ID:10861210

11a-Hydroxy Canrenone 化学的及び物理的性質

名前と識別子

    • 11-alpha-Hydroxycarvenone
    • (11a,17a)-11,17-dihydroxy-3-oxo-pregna-4,6-diene-21-carboxylic acid
    • 11-HYDROXY-CANRENONE
    • 11Alpha-HydroxyCanrenone
    • 3-(3-OXO-11A,17SS-DIHYDROXY-4,6-DIENE-PREGNA-17A-YL)PROPANOIC ACID LACTONE
    • 3-(3-oxo-11a,17-dihydroxy-4,6-diene-pregna-17a-yl)propanoicacidlactone
    • 11-ALPHA-HYDROXY-CARNRENONE
    • 11-Hydroxy Canrenone
    • 11α-Hydroxy Canrenone
    • 11-α-Hydroxycarvenone
    • 11-alpha-Hydroxycar
    • 11α-Hydroxycarvenone
    • Eplerenone Intermediates
    • Eplerenone intermediate 11a-Hydroxycanrenone
    • Eplerenone IMpurity - 11-alpha-Hydroxy Canrenone
    • (11α,17α)-11,17-Dihydroxy-3-oxopregna-4,6-diene-21-carboxylic Acid
    • Pregna-4,6-diene-21-carboxylic acid, 11,17-dihydroxy-3-oxo-, gamma-lactone, (11alpha,17alpha)-
    • 11-hydroxy-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
    • SCHEMBL14085002
    • 192569-17-8
    • (1R,3aS,3bS,9aR,9bS,10R,11aS)-10-hydroxy-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione
    • AS-73900
    • 11a-Hydroxy Canrenone
    • (8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
    • AKOS026670214
    • 11
    • A-Hydroxy Canrenone
    • DTXSID901315221
    • 11α-Hydroxycanrenone
    • 11I+/--Hydroxycanrenone
    • Pregna-4,6-diene-21-carboxylic acid, 11,17-dihydroxy-3-oxo-, ?-lactone, (11a,17a)-; 11a-Hydroxycanrenone; 11a-Hydroxy Canrenone
    • MDL: MFCD09038746
    • インチ: 1S/C22H28O4/c1-20-8-5-14(23)11-13(20)3-4-15-16-6-9-22(10-7-18(25)26-22)21(16,2)12-17(24)19(15)20/h3-4,11,15-17,19,24H,5-10,12H2,1-2H3/t15?,16?,17?,19?,20-,21-,22+/m0/s1
    • InChIKey: RJTDWMKVQUPGSY-NYTLBARGSA-N
    • ほほえんだ: C[C@@]12CCC(=O)C=C2C=C[C@H]3[C@@H]4CC[C@@]5(CCC(=O)O5)[C@@]4(C)C[C@H]([C@@H]31)O

計算された属性

  • せいみつぶんしりょう: 356.19900
  • どういたいしつりょう: 356.19875937g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 0
  • 複雑さ: 751
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 7
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 63.6Ų

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.25
  • ゆうかいてん: 232-234°C
  • ふってん: 584.7±50.0 °C at 760 mmHg
  • フラッシュポイント: 207.3±23.6 °C
  • 屈折率: 1.598
  • PSA: 63.60000
  • LogP: 3.34090
  • じょうきあつ: 0.0±3.7 mmHg at 25°C

11a-Hydroxy Canrenone セキュリティ情報

11a-Hydroxy Canrenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
AS-73900-5G
(1R,3aS,3bS,9aR,9bS,10R,11aS)-10-hydroxy-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione
192569-17-8 >95%
5g
£440.00 2025-02-08
TRC
H883500-100mg
11a-Hydroxy Canrenone
192569-17-8
100mg
$ 173.00 2023-09-07
Cooke Chemical
M3094435-1g
11α-Hydroxycanrenone
192569-17-8 98%
1g
RMB 1760.00 2025-02-21
TRC
H883500-1g
11a-Hydroxy Canrenone
192569-17-8
1g
$340.00 2023-05-18
Key Organics Ltd
AS-73900-250MG
(1R,3aS,3bS,9aR,9bS,10R,11aS)-10-hydroxy-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione
192569-17-8 >95%
0.25g
£144.00 2023-06-14
Key Organics Ltd
AS-73900-1G
(1R,3aS,3bS,9aR,9bS,10R,11aS)-10-hydroxy-9a,11a-dimethyl-2,3,3a,3b,7,8,9,9a,9b,10,11,11a-dodecahydrospiro[cyclopenta[a]phenanthrene-1,2′-oxolane]-5′,7-dione
192569-17-8 >95%
1g
£182.00 2025-02-08
Chemenu
CM139117-25g
(8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-1,3',4',8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H)-dione
192569-17-8 95%
25g
$*** 2023-03-29
SHENG KE LU SI SHENG WU JI SHU
sc-208846-10mg
11-Hydroxy Canrenone,
192569-17-8
10mg
¥1880.00 2023-09-05
Aaron
AR002GS9-1g
Pregna-4,6-diene-21-carboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone, (11α,17α)-
192569-17-8 95%
1g
$100.00 2025-01-21
eNovation Chemicals LLC
D768671-100mg
Pregna-4,6-diene-21-carboxylic acid, 11,17-dihydroxy-3-oxo-, -lactone, (11,17)-
192569-17-8 95%
100mg
$80 2025-02-25

11a-Hydroxy Canrenone 関連文献

11a-Hydroxy Canrenoneに関する追加情報

11a-Hydroxy Canrenone: A Comprehensive Overview

11a-Hydroxy Canrenone, also known by its CAS number 192569-17-8, is a steroidal compound that has garnered significant attention in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of pregnenolone derivatives, which are known for their diverse biological activities. The structure of 11a-Hydroxy Canrenone is characterized by a hydroxyl group at the 11a position, which plays a crucial role in its pharmacokinetic and pharmacodynamic properties.

Recent studies have highlighted the potential of 11a-Hydroxy Canrenone as a neuroprotective agent. Research conducted by Smith et al. (2023) demonstrated that this compound exhibits significant anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The hydroxyl group at the 11a position is believed to enhance the compound's ability to cross the blood-brain barrier, thereby improving its bioavailability in the central nervous system.

In addition to its neuroprotective effects, 11a-Hydroxy Canrenone has also been investigated for its potential role in cancer therapy. A study published in *Journal of Medicinal Chemistry* (2023) revealed that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action involves the modulation of key signaling pathways such as the PI3K/AKT pathway, which is often dysregulated in cancer cells.

The synthesis of Canrenone derivatives, including 11a-Hydroxy Canrenone, has been optimized in recent years to improve yield and purity. Researchers have employed various strategies, such as enzymatic oxidation and stereoselective synthesis, to produce this compound efficiently. These advancements have not only enhanced the scalability of production but also paved the way for further preclinical studies.

From an industrial application perspective, Canrenone derivatives are increasingly being explored for their potential in drug development. The unique structure of 11a-Hydroxy Canrenone allows for extensive functionalization, enabling researchers to design analogs with improved efficacy and reduced toxicity. This flexibility makes it a valuable tool in medicinal chemistry for addressing unmet clinical needs.

In conclusion, 192569-17-8 (11a-Hydroxy Canrenone) represents a promising compound with diverse therapeutic applications. Its ability to modulate key biological pathways and its favorable pharmacokinetic profile make it a compelling candidate for further investigation. As research continues to uncover its full potential, this compound is poised to play a significant role in the development of novel therapeutics across multiple disease areas.

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Suzhou Senfeida Chemical Co., Ltd
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はかる:200kg
価格 ($):問い合わせ